N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Chemical Structure & Properties N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (CAS 1251621-18-7) features a 1,4-benzodioxin moiety linked via an acetamide group to a triazolo[4,3-a]pyrazine core substituted with a phenoxy group at position 8 . Its molecular formula is C₂₁H₁₇N₅O₅ (MW: 419.4 g/mol). The benzodioxin ring contributes to metabolic stability, while the triazolopyrazine core is associated with kinase inhibition or receptor modulation activities common in pharmaceutical candidates .
- Coupling of benzodioxin-6-amine with activated acetamide intermediates under basic conditions (e.g., Cs₂CO₃/DMF) .
- Cyclization reactions using ZnCl₂ or mercaptoacetic acid to form the triazolopyrazine ring .
Characterization relies on ¹H/¹³C NMR, IR, and mass spectrometry to confirm acetamide connectivity and substituent positions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-18(23-14-6-7-16-17(12-14)30-11-10-29-16)13-26-21(28)25-9-8-22-20(19(25)24-26)31-15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGVEXJIMOXGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)N4C=CN=C(C4=N3)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and triazolopyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a cholinesterase enzyme inhibitor, which could be useful in treating Alzheimer’s disease.
Pharmacology: Its unique structure allows for the exploration of its interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties can be leveraged in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Bioactivity Profiles
- Target Compound: The 8-phenoxy group may facilitate π-π stacking with kinase ATP-binding pockets, while the benzodioxin moiety reduces oxidative metabolism .
- Antioxidant Analogues (e.g., ): Conjugation with di-tert-butyl-hydroxybenzamide introduces radical-scavenging capabilities absent in the target compound.
- Piperazinyl Derivatives (e.g., ): The basic piperazine group enhances water solubility (logD₇.₄: 1.8 vs. 2.5 for the target compound), critical for oral bioavailability.
Physicochemical Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C19H19N3O5. Its structure includes a benzodioxin moiety and a triazolopyrazine derivative, which are known for their diverse biological activities. The compound's molecular weight is approximately 369.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5 |
| Molecular Weight | 369.38 g/mol |
| LogP (Partition Coefficient) | 0.693 |
| Water Solubility (LogSw) | -2.00 |
| Polar Surface Area | 72.414 Ų |
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including enzyme inhibition and receptor modulation. For instance:
- Enzyme Inhibition : Compounds related to benzodioxins have been shown to inhibit various enzymes critical to cellular processes. This inhibition can lead to decreased proliferation of cancer cells and modulation of metabolic pathways.
- Receptor Interaction : The structural components allow for potential interactions with neurotransmitter receptors and other cellular targets, which may explain observed neuropharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds featuring the benzodioxin structure. For example:
- In Vitro Studies : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction.
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties:
- Antibacterial Assays : Studies suggest that benzodioxin derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry explored a series of benzodioxin derivatives and their effects on tumor growth in xenograft models. The lead compound showed a 60% reduction in tumor size compared to controls over four weeks of treatment.
- Neuropharmacological Evaluation : Research conducted on related compounds indicated potential neuroprotective effects through modulation of GABAergic signaling pathways.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative procedure involves reacting intermediates like 8-amino-triazolopyrazinone derivatives with acetamide precursors under reflux conditions. Purification is typically achieved using liquid chromatography with gradient elution (e.g., cyclohexane/EtOAc/MeOH, 5.5:4.5:0.1), yielding ~63% purity. NMR (1H, 13C) and elemental analysis are critical for confirming structural integrity .
| Synthesis Parameters | Conditions |
|---|---|
| Solvent System | Cyclohexane/EtOAc/MeOH (5.5:4.5:0.1) |
| Yield | 63% |
| Melting Point | 244–246 °C (EtOH) |
| Key NMR Signals (1H) | δ 7.60 (s, H-5), 8.12 (d, J = 7.8 Hz) |
Q. How is structural characterization performed?
Comprehensive characterization includes:
- 1H/13C NMR : Assign aromatic protons (δ 6.98–8.12 ppm) and carbons (δ 101.56–151.50 ppm) to confirm regioselectivity .
- Elemental Analysis : Verify empirical formula (e.g., C28H27N7O) with <0.4% deviation .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS.
Q. What preliminary bioactivity assays are recommended?
Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding). For analogs, antioxidant activity has been assessed using DPPH radical scavenging and lipid peroxidation assays, with IC50 values compared to reference standards like ascorbic acid .
Advanced Research Questions
Q. How can computational methods optimize reaction design?
Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational modeling with experimental validation to identify optimal conditions (e.g., solvent, temperature) . Machine learning (ML) further accelerates parameter optimization by analyzing historical reaction data .
Q. What statistical strategies improve synthesis optimization?
Design of Experiments (DoE) minimizes experimental runs while maximizing data quality. For example:
- Factorial Designs : Test variables like catalyst loading, temperature, and solvent polarity.
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
| DoE Parameter | Range |
|---|---|
| Temperature | 60–120 °C |
| Catalyst Concentration | 0.5–5 mol% |
| Reaction Time | 2–24 hours |
Q. How to resolve contradictions in spectroscopic data?
Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:
Q. Can AI-driven platforms enhance process scalability?
Yes. Smart Laboratories integrate AI for real-time reaction monitoring and autonomous parameter adjustments. For example, COMSOL Multiphysics simulations model reaction kinetics, while robotic platforms automate synthesis and purification .
Q. How to assign complex 13C NMR signals for this scaffold?
Assign carbons systematically:
- Aromatic Carbons : Use DEPT-135 to distinguish CH (δ 110–130 ppm) from quaternary carbons (δ >130 ppm).
- Heterocyclic Carbons : The triazolopyrazine carbonyl appears at δ 167–170 ppm, while benzodioxin carbons resonate at δ 145–151 ppm .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
